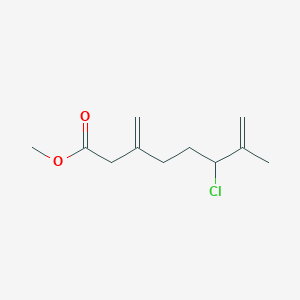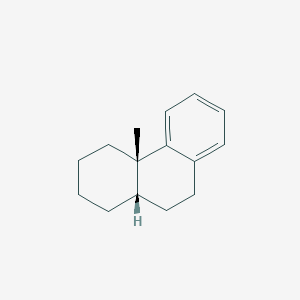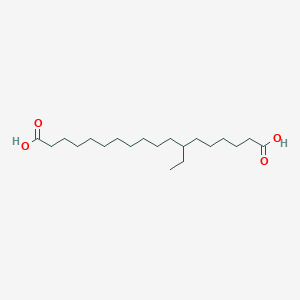
7-Ethyloctadecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyloctadecanedioic acid is a dicarboxylic acid with the molecular formula C20H38O4. This compound is characterized by the presence of two carboxyl groups (-COOH) attached to a long hydrocarbon chain, which includes an ethyl group at the seventh carbon position. Dicarboxylic acids like this compound are known for their versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyloctadecanedioic acid can be achieved through several methods. One common approach involves the oxidation of 7-ethyloctadecanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows: [ \text{7-ethyloctadecanol} + \text{KMnO}_4 \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of unsaturated precursors. For example, the hydrogenation of 7-ethyloctadecadienoic acid using palladium on activated charcoal as a catalyst in methanol at 40°C for 12 hours can yield this compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethyloctadecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products:
Oxidation: Shorter-chain dicarboxylic acids
Reduction: 7-ethyloctadecanediol
Substitution: Esters, amides, and other derivatives
Applications De Recherche Scientifique
7-Ethyloctadecanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 7-Ethyloctadecanedioic acid involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their fluidity and function.
Comparaison Avec Des Composés Similaires
Octadecanedioic acid: Similar structure but lacks the ethyl group at the seventh carbon position.
Hexadecanedioic acid: Shorter hydrocarbon chain with two fewer carbon atoms.
Dodecanedioic acid: Even shorter hydrocarbon chain with eight fewer carbon atoms.
Uniqueness: 7-Ethyloctadecanedioic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from other dicarboxylic acids.
Propriétés
Numéro CAS |
76980-51-3 |
|---|---|
Formule moléculaire |
C20H38O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
7-ethyloctadecanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-2-18(15-11-9-13-17-20(23)24)14-10-7-5-3-4-6-8-12-16-19(21)22/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
WPDNUCQHNPMNEO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCCCCCCCC(=O)O)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


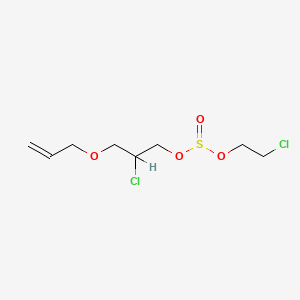
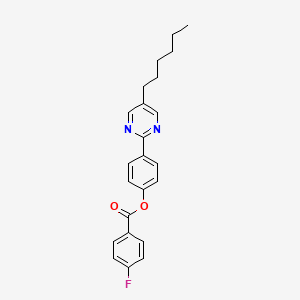
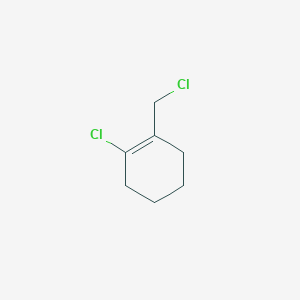
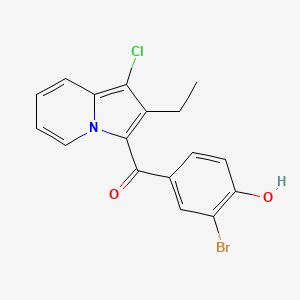
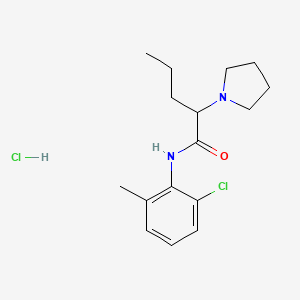
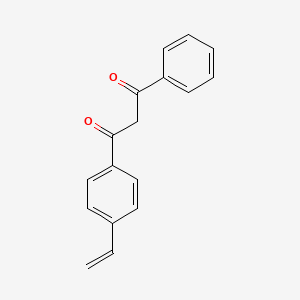

![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
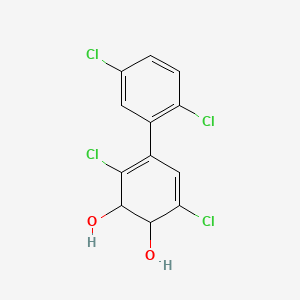
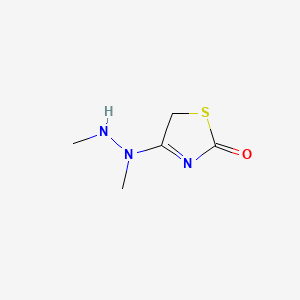
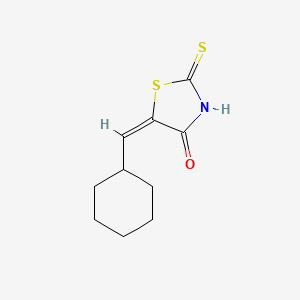
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
